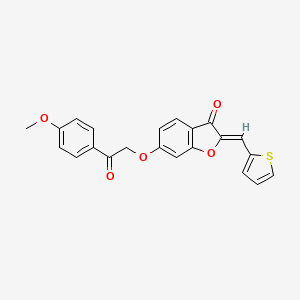

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5S/c1-25-15-6-4-14(5-7-15)19(23)13-26-16-8-9-18-20(11-16)27-21(22(18)24)12-17-3-2-10-28-17/h2-12H,13H2,1H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPRSGKQGSEJFA-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 476.481 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anticancer properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as methoxy-substituted phenols and thiophene derivatives. The synthetic route often employs techniques such as condensation reactions and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 ± 50 |

| CA-4 | MDA-MB-231 | 3100 ± 100 |

| CA-4 | A549 | 370 ± 100 |

| (Z)-6... | HT-29 | <10,000 |

| (Z)-6... | MCF-7 | <10,000 |

The data indicates that while some derivatives exhibit potent activity against HeLa cells, others show significantly reduced efficacy against MDA-MB-231 and HT-29 cell lines, suggesting a need for further optimization of the compound's structure to enhance its anticancer properties .

The proposed mechanism of action for this compound involves the inhibition of tubulin assembly, which is critical for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells. Studies have shown that modifications to the methoxy groups significantly influence the compound's potency, emphasizing the importance of structural characteristics in its biological activity .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of several human cancer cell lines. For instance, derivatives with specific methoxy substitutions showed enhanced activity against breast and cervical cancer cells compared to their unsubstituted counterparts.

- In Vivo Studies : Preliminary in vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. However, further studies are required to assess toxicity and pharmacokinetics before clinical applications can be considered .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs (Table 1), focusing on structural variations, physicochemical properties, and inferred biological implications based on substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Analysis

Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing solubility compared to electron-withdrawing substituents (e.g., 4-Br-Ph in or 4-Cl-Ph in ).

Steric and Lipophilic Considerations: The 2-oxoethoxy chain at C6 balances lipophilicity and steric hindrance, contrasting with bulkier alkoxy groups (e.g., 3-Me-but-2-enoxy in ) that may reduce membrane permeability.

Biological Implications: The piperidine-substituted analog demonstrates how basic nitrogen atoms can modulate cellular uptake and target engagement, though this modification reduces metabolic stability compared to the target compound. Hydroxy groups (as in ) increase polarity, which may limit blood-brain barrier penetration but improve aqueous solubility for intravenous applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.